molecular formula C14H19N3O6 B11062789 5-{[3-(Ethoxycarbonyl)piperidin-1-yl]methyl}-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

5-{[3-(Ethoxycarbonyl)piperidin-1-yl]methyl}-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

Cat. No.: B11062789
M. Wt: 325.32 g/mol
InChI Key: ZCNZINOPHUPBCY-UHFFFAOYSA-N
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Description

5-{[3-(ETHOXYCARBONYL)PIPERIDINO]METHYL}-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID is a complex organic compound with a unique structure that includes a piperidine ring, a pyrimidine ring, and various functional groups such as ethoxycarbonyl and carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(ETHOXYCARBONYL)PIPERIDINO]METHYL}-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of a suitable precursor, such as a 1,5-diamine, under acidic conditions.

    Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification of the piperidine ring with ethyl chloroformate in the presence of a base such as triethylamine.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable diamine and a diketone under reflux conditions.

    Final Coupling and Functionalization: The final step involves coupling the piperidine and pyrimidine rings through a nucleophilic substitution reaction, followed by functionalization to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

5-{[3-(ETHOXYCARBONYL)PIPERIDINO]METHYL}-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

    Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups

    Substitution: Substituted derivatives with various functional groups introduced

    Hydrolysis: Carboxylic acid derivatives

Scientific Research Applications

5-{[3-(ETHOXYCARBONYL)PIPERIDINO]METHYL}-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

    Biological Studies: The compound can be used in studies to investigate its biological activity, including its potential as an enzyme inhibitor or receptor agonist/antagonist.

    Industrial Applications: It may find use in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-{[3-(ETHOXYCARBONYL)PIPERIDINO]METHYL}-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalysis. Alternatively, it may act as an agonist or antagonist by binding to a receptor and modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[3-(METHOXYCARBONYL)PIPERIDINO]METHYL}-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID
  • 5-{[3-(PROPYLCARBONYL)PIPERIDINO]METHYL}-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID

Comparison

Compared to similar compounds, 5-{[3-(ETHOXYCARBONYL)PIPERIDINO]METHYL}-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID has unique structural features that may confer distinct biological activity or chemical reactivity. The presence of the ethoxycarbonyl group, for example, may influence its solubility, stability, and interaction with molecular targets.

Properties

Molecular Formula

C14H19N3O6

Molecular Weight

325.32 g/mol

IUPAC Name

5-[(3-ethoxycarbonylpiperidin-1-yl)methyl]-2,4-dioxo-1H-pyrimidine-6-carboxylic acid

InChI

InChI=1S/C14H19N3O6/c1-2-23-13(21)8-4-3-5-17(6-8)7-9-10(12(19)20)15-14(22)16-11(9)18/h8H,2-7H2,1H3,(H,19,20)(H2,15,16,18,22)

InChI Key

ZCNZINOPHUPBCY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=C(NC(=O)NC2=O)C(=O)O

Origin of Product

United States

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